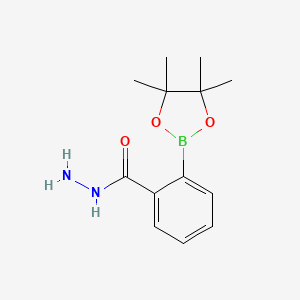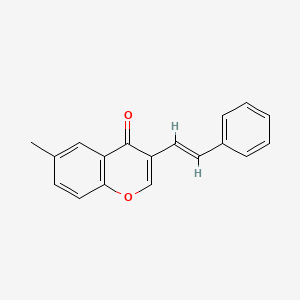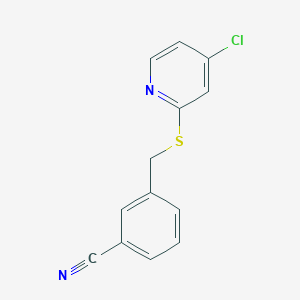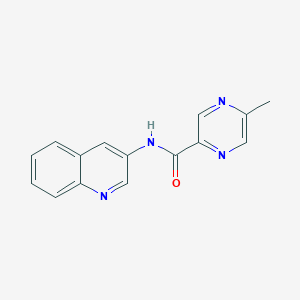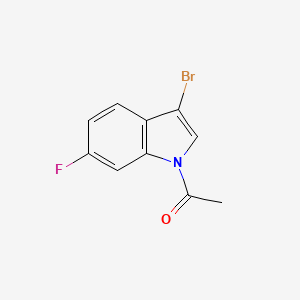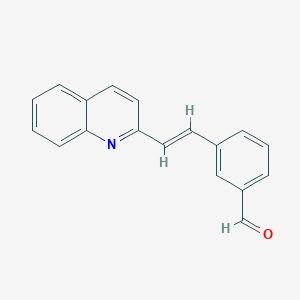
3-(2-(Quinolin-2-yl)vinyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(Quinolin-2-yl)vinyl)benzaldehyde: is an organic compound that features a quinoline moiety attached to a benzaldehyde group through a vinyl linkage. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Quinolin-2-yl)vinyl)benzaldehyde typically involves the following steps:
Formation of Quinoline Derivative: The quinoline moiety can be synthesized using various methods such as the Skraup synthesis, Doebner-Von Miller synthesis, or Friedländer synthesis.
Vinylation: The quinoline derivative is then subjected to a vinylation reaction to introduce the vinyl group.
Aldehyde Formation: Finally, the vinylated quinoline is reacted with a benzaldehyde derivative to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The aldehyde group in 3-(2-(Quinolin-2-yl)vinyl)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The quinoline moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products
Oxidation: 3-(2-(Quinolin-2-yl)vinyl)benzoic acid.
Reduction: 3-(2-(Quinolin-2-yl)vinyl)benzyl alcohol.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-(2-(Quinolin-2-yl)vinyl)benzaldehyde is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions of quinoline derivatives with biological targets. It may serve as a probe to investigate enzyme activities or receptor binding.
Medicine
Quinoline derivatives, including this compound, are explored for their potential therapeutic properties. They may exhibit activities such as antimicrobial, anticancer, and anti-inflammatory effects.
Industry
In the industrial sector, this compound can be used in the development of dyes, pigments, and other materials that require specific chemical properties imparted by the quinoline and benzaldehyde moieties.
Mecanismo De Acción
The mechanism of action of 3-(2-(Quinolin-2-yl)vinyl)benzaldehyde involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The quinoline moiety can intercalate with DNA, inhibit enzyme activities, or modulate receptor functions, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(Quinolin-2-yl)benzaldehyde: Lacks the vinyl linkage, which may affect its reactivity and biological activity.
3-(2-(Quinolin-2-yl)ethyl)benzaldehyde: Contains an ethyl group instead of a vinyl group, which may alter its chemical properties and interactions.
Uniqueness
3-(2-(Quinolin-2-yl)vinyl)benzaldehyde is unique due to the presence of both the quinoline and benzaldehyde moieties connected through a vinyl linkage. This structure allows for specific reactivity and interactions that are not observed in similar compounds.
Propiedades
Fórmula molecular |
C18H13NO |
|---|---|
Peso molecular |
259.3 g/mol |
Nombre IUPAC |
3-[(E)-2-quinolin-2-ylethenyl]benzaldehyde |
InChI |
InChI=1S/C18H13NO/c20-13-15-5-3-4-14(12-15)8-10-17-11-9-16-6-1-2-7-18(16)19-17/h1-13H/b10-8+ |
Clave InChI |
HOZFAUBWERGFNU-CSKARUKUSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=CC(=CC=C3)C=O |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC(=CC=C3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Dimethyl-3-phenyl-4-[(trimethylsilyl)methyl]-1,2-oxazolidine](/img/structure/B11858498.png)
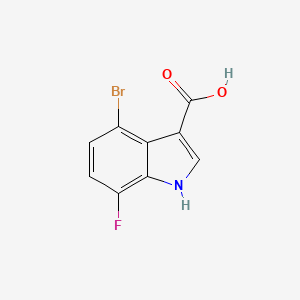
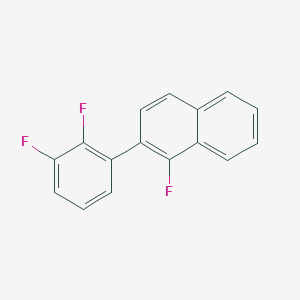
![(4R,6S)-6-Methyl-7,7-dioxido-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl acetate](/img/structure/B11858508.png)


